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Senior Application Scientist: Dr. A. Vance System Status: Operational Subject: Mitigation of

False-Positive Poly-G Variants in Illumina 2-Channel Chemistry (NextSeq/NovaSeq)[1]

The Core Mechanism: Why "Dark" Equals "G"
To eliminate poly-G pile-ups, you must first understand the physics of the error.[1] Unlike 4-

channel systems (HiSeq/MiSeq) where every base emits a distinct wavelength, 2-channel

systems (NextSeq 500/550, NovaSeq 6000) utilize a reductionist logic to increase speed.[1]

The 2-Channel Logic Trap
In this chemistry, two fluorescent dyes (Red and Green) encode four bases.[1] The critical

vulnerability lies in the G base, which is defined by the absence of signal (Dark).[1]

C: Red Channel Only

T: Green Channel Only

A: Red + Green (Yellow)[1][2]

G: No Signal (Dark)[1]
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The Causality of Pile-ups: If a sequencing cluster loses signal intensity due to dephasing,

enzyme depletion, or simply reaching the end of a short DNA fragment, the instrument stops

detecting fluorescence.[1] The base caller, following its hard-coded logic, interprets this

"silence" as a string of Guanines.

Visualization: The Signal-to-Error Pathway[1]
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Figure 1: The decision logic of 2-channel chemistry. Note how signal loss defaults to 'G',

creating artificial poly-G tails.

Wet-Lab Mitigation: Prevention Protocols
Objective: Maintain signal integrity throughout the read length to prevent the instrument from

defaulting to "Dark/G".

Protocol A: Cluster Density Optimization
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Over-clustering is the primary physical cause of poly-G artifacts.[1] When clusters overlap, the

software struggles to resolve distinct spots, leading to signal drop-off and "Dark" calls.

Parameter
NextSeq 500/550
Target

NovaSeq 6000
Target

Why it matters?

Loading Conc.
1.8 - 2.2 pM

(Standard)

100 - 300 pM (XP

Workflow)

Prevents physical

cluster merging.[1]

Cluster Density 170 - 220 K/mm²
N/A (Patterned Flow

Cell)

Ensures distinct signal

resolution.[1]

% PF (Passing Filter) > 80% > 75%

Low %PF indicates

over-clustering or poor

library quality.[1]

Self-Validating Step: Check the % Occupancy (NovaSeq) or Cluster Density (NextSeq) in the

first 25 cycles.[1] If density is >230 K/mm² (NextSeq) or Occupancy >90% (NovaSeq), expect

elevated poly-G tails.[1] Action: Reduce loading concentration by 10-15% in the next run.

Protocol B: Library Quality Control
Short inserts are fatal in 2-channel sequencing. If a 50bp fragment is sequenced with a 150-

cycle kit, the last 100 cycles will be "dark" (reading the adapter/flow cell), resulting in massive

poly-G tails.[1]

Bioanalyzer/TapeStation Trace: Ensure the mean fragment size is larger than the read

length.

Example: For a 2x75bp run, target a mean library size of >200bp (insert + adapters).[1]

Size Selection: Aggressively remove fragments <100bp using SPRI beads (0.8x ratio

recommended).

Bioinformatics Remediation: The Cure
If prevention fails, you must algorithmically excise these artifacts before alignment. Standard

trimmers often fail here because the Q-scores of poly-G tails are deceptively high (the machine
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is "confident" it saw nothing).[1]

The Gold Standard: fastp
We recommend fastp over Trimmomatic or Cutadapt for this specific issue because it includes

a dedicated NextSeq/NovaSeq poly-G detection algorithm.[1]

Command Line Protocol:

Key Flags Explained:

--trim_poly_g: Forces the G-tail detection module (enabled by default if NextSeq/NovaSeq

headers are detected).[1][3]

--poly_g_min_len 10: Defines the strictness. If 10 consecutive Gs are found at the tail, they

are trimmed.

Comparison of Trimming Strategies
Tool Poly-G Capability Mechanism Recommendation

fastp Native / Auto

Detects G-tails

regardless of Q-score.

[1]

Highly Recommended

Cutadapt
Manual (--nextseq-

trim)

Trims based on

Quality Score drops.

Effective, but requires

tuning.

Trimmomatic Limited
Sliding window quality

trimming.[4]

Not Recommended

for Poly-G.

Visualization: The Correction Pipeline
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Figure 2: The bioinformatics workflow. Note that trimming must occur BEFORE alignment to

prevent false-positive variant calls.
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Q: I used fastp, but I still see G-rich variants in my VCF. Why? A: You may be seeing "Poly-G"

artifacts that are not at the tail of the read, or your poly_g_min_len was too lenient.

Fix: Check if the Gs are inside the read (not at the end).[1][5] If so, this is likely a library prep

issue (G-quadruplex structures) rather than a sequencing artifact.

Downstream Fix: Use GATK's FilterAlignmentArtifacts tool, which is designed to catch reads

that map poorly due to low complexity [1].

Q: Can I just filter these out by Quality Score (Q-score)? A:No. This is a common trap. In 2-

channel chemistry, "Dark" cycles often receive high Q-scores because the background noise is

zero.[1] The machine is "sure" it sees nothing. You must trim based on sequence content (the

Gs themselves), not just quality scores [2].

Q: Does this affect Exome Sequencing (WES)? A: Yes, significantly. Poly-G tails can misalign

to G-rich exons (e.g., MUC gene family), creating false frameshift mutations.[1] Always inspect

the BAM file in IGV. If the variant is supported only by reads with G-tails, it is an artifact.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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